4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Description
The compound 4-[(2-aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide features a tetrahydrothiophene ring system modified with a 1,1-dioxide group and substituted with both an aminoethyl side chain and a hydroxyl group. However, a critical discrepancy exists between the compound name in the query and the available evidence. The closest documented analogue is 4-[(2-hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide (CAS 302581-36-8), which replaces the terminal amine group with a hydroxyl group . This derivative has a molecular formula C₆H₁₃NO₄S, a molecular weight of 195.24 g/mol, and is commercially available for research purposes .
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethylamino)-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c7-1-2-8-5-3-12(10,11)4-6(5)9/h5-6,8-9H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJAKFQXZATUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves the reaction of tetrahydrothiophene-3-ol with 2-aminoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and purification techniques. The process is designed to ensure consistent quality and high efficiency, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted amino and hydroxyl compounds. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including targeted therapy and drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The tetrahydrothiophene 1,1-dioxide scaffold is a common motif in several compounds, but substituents significantly influence their properties. Below is a comparative analysis of structurally related derivatives:
Table 1: Structural Comparison of Tetrahydrothiophene 1,1-Dioxide Derivatives
Physicochemical Properties
- Hydrophilicity vs. Lipophilicity: The hydroxyethylamino derivative exhibits higher water solubility due to polar groups, whereas the chlorobenzyl-substituted analogue is more lipophilic, impacting bioavailability and membrane permeability .
- Thermal Stability: Thieno-thiadiazine derivatives (e.g., compound 31) show enhanced stability due to fused aromatic systems, while simpler tetrahydrothiophene dioxides may decompose at lower temperatures .
Biological Activity
4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide, also known as a derivative of tetrahydrothiophene, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiophene ring structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C6H13N2O4S
- Molecular Weight : 195.24 g/mol
- CAS Number : 302581-36-8
Research indicates that compounds similar to this compound may interact with various biological pathways. The presence of an aminoethyl group suggests potential interactions with neurotransmitter systems and enzyme inhibition mechanisms. For instance, related compounds have shown efficacy as inhibitors of nitric oxide synthases, which play a role in cardiovascular function and immune response modulation .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Preliminary studies suggest that tetrahydrothiophene derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments. This activity may be attributed to the thiol functional groups present in the structure, which can scavenge free radicals.
2. Enzyme Inhibition
Similar compounds have been documented to inhibit specific enzymes involved in metabolic processes. For example, the inhibition of nitric oxide synthase has been observed with related tetrahydrothiophene derivatives, indicating a potential for anti-inflammatory applications .
3. Neuroprotective Effects
Research into related compounds has indicated neuroprotective properties, possibly through modulation of neurotransmitter levels or receptor activity. The aminoethyl moiety could facilitate interactions with neurotransmitter receptors, enhancing cognitive functions or providing protective effects against neurodegenerative diseases.
Case Studies and Research Findings
Q & A
Q. What are the key structural features of 4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide, and how can they be confirmed experimentally?
The compound is characterized by a tetrahydrothiophene ring system with a 1,1-dioxide sulfone group, a hydroxyl group at position 3, and a 2-aminoethylamino substituent at position 3. Structural confirmation requires spectroscopic methods:
- NMR spectroscopy : Analyze and chemical shifts to assign positions of protons and carbons, particularly the sulfone group (δ ~3.5–4.5 ppm for , δ ~50–60 ppm for ) and hydroxyl/amine protons (broad signals in ) .
- IR spectroscopy : Confirm sulfone (S=O stretching at ~1150–1350 cm) and hydroxyl groups (O-H stretch ~3200–3600 cm) .
- Mass spectrometry : Molecular ion peak at m/z 195.24 (CHNOS) aligns with the molecular formula .
Q. What are the standard synthetic routes for this compound, and how is purity ensured?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Reaction of tetrahydrothiophene-3-ol 1,1-dioxide with 2-aminoethylamine under anhydrous conditions (e.g., CHCl) with catalytic acid/base .
- Purification : Reverse-phase HPLC (e.g., methanol-water gradient) achieves >98% purity. Monitor by HPLC retention time and spectral consistency with reference standards .
Q. What acute toxicity data are available, and how should in vivo studies be designed?
Acute toxicity in mice shows an LD of 3500 mg/kg via intraperitoneal injection, with metabolic interference and inflammatory effects observed .
- Experimental design : Use a dose range of 100–4000 mg/kg in murine models, monitor biochemical markers (e.g., liver enzymes, inflammatory cytokines), and compare with negative/positive controls .
Advanced Research Questions
Q. How can analytical methods be optimized to resolve structural isomers or degradation products?
- HPLC method development : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution). Adjust pH to suppress ionization of amine groups, improving peak resolution .
- Tandem MS/MS : Fragment ions (e.g., m/z 177 [M–HO]) differentiate isomers. Compare fragmentation patterns with reference libraries .
Q. How does the compound’s sulfone group influence its reactivity in medicinal chemistry applications?
The sulfone group enhances electrophilicity, enabling:
- Nucleophilic substitutions : React with thiols or amines to form covalent adducts (e.g., prodrug activation).
- Hydrogen bonding : Stabilize interactions with biological targets (e.g., enzyme active sites).
- Experimental validation : Perform kinetic assays (e.g., IC determination against bacterial enzymes) to correlate sulfone modifications with activity .
Q. What strategies address contradictions in biological activity data across studies?
Q. How can computational modeling predict the compound’s metabolic pathways?
Q. What are the mechanistic implications of its antibacterial activity?
The compound inhibits bacterial growth via:
- Membrane disruption : Assess via fluorescent dye leakage assays (e.g., propidium iodide uptake).
- Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays .
Methodological Challenges
Q. How to resolve discrepancies between in vitro and in vivo toxicity data?
Q. What safety protocols are critical for handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste disposal : Neutralize with 10% sodium bicarbonate before disposal, complying with institutional guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
